![molecular formula C14H13N3OS B2476114 N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-41-5](/img/structure/B2476114.png)

N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

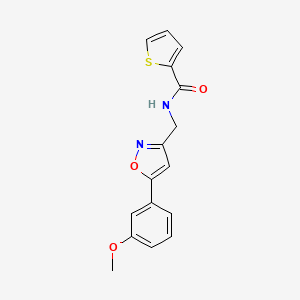

The compound “N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains a benzothiophene moiety and a pyrazole moiety . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzothiophene and pyrazole moieties. Unfortunately, without specific information or crystallographic data, it’s challenging to provide a detailed analysis of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. Benzothiophene derivatives have been shown to exhibit a variety of properties and applications, including antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Benzothiophene is a white solid with a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

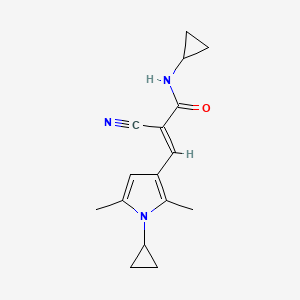

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters is a notable application, facilitating the creation of various nitrogen nucleophiles including pyrazole, isoxazole, and pyrimidine derivatives. This showcases the compound's versatility in generating a wide array of heterocyclic structures with potential pharmaceutical applications (Mohareb et al., 2004).

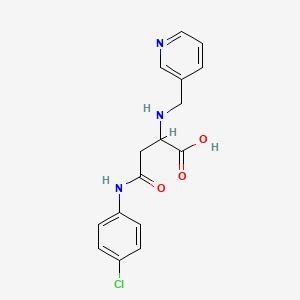

Biological Evaluation of Pyrazole Derivatives : A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrated potential biological applications through screening against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases. This illustrates the compound's relevance in medicinal chemistry, particularly in identifying potential therapeutic targets (Saeed et al., 2015).

Antibacterial Agents : Novel analogs of pyrazole derivatives exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations. This suggests the compound's utility in developing new antibacterial agents (Palkar et al., 2017).

Crystal Structure and Anticancer Evaluation

Crystal Structure Analysis : The determination of the crystal structure of related pyrazole derivatives enhances understanding of their molecular interactions and stability, which is crucial for designing drugs with optimal pharmacokinetic properties (Prabhuswamy et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-1 receptor (S1R) . The S1R is a highly conserved protein, present in plasma and endoplasmic reticulum (ER) membranes and enriched in mitochondria-associated ER membranes (MAMs) . It plays a crucial role in modulating ER-mitochondria Ca2+ transfer and activation of the ER stress pathways .

Mode of Action

The compound acts as a ligand for the sigma-1 receptor . It binds to the receptor and modulates its activity. This modulation affects the transfer of calcium ions between the ER and mitochondria, and the activation of ER stress pathways .

Biochemical Pathways

The sigma-1 receptor is involved in several biochemical pathways. It plays a role in the regulation of ER-mitochondria Ca2+ transfer and the activation of ER stress pathways . Dysfunctions in these pathways contribute to neurodegenerative processes in pathologies such as Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, or Amyotrophic Lateral Sclerosis .

Pharmacokinetics

It is known that the compound has amicromolar affinity towards the sigma-1 receptor .

Result of Action

The activation of the sigma-1 receptor by this compound leads to the modulation of ER-mitochondria Ca2+ transfer and the activation of ER stress pathways . This can have a neuroprotective effect, preventing neurodegeneration induced by Amyloid-b protein . This makes the compound a potential therapeutic agent for neurodegenerative diseases .

Future Directions

The future directions for research on “N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” could involve exploring its potential applications in various fields, such as pharmaceuticals, given the known uses of benzothiophene derivatives . Further studies could also investigate its synthesis, properties, and potential biological activity.

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-15-17(2)13(9)14(18)16-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCAALZARXFKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate](/img/structure/B2476037.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)

![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)

![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)

![[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2476044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2476051.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)

![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)

![N-[(3-bromophenyl)(cyano)methyl]-6-hydroxy-2-methylpyridine-3-carboxamide](/img/structure/B2476054.png)